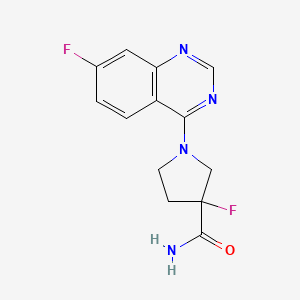![molecular formula C16H23N7O2 B15113717 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and dimethylamine groups
Vorbereitungsmethoden
The synthesis of 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 4,6-dimethoxypyrimidine and piperazine derivatives. The synthetic route may involve:
Nucleophilic substitution: Reacting 4,6-dimethoxypyrimidine with piperazine under controlled conditions to form the intermediate compound.
Dimethylation: Introducing dimethylamine groups to the intermediate compound through reductive amination or other suitable methods.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced with other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to investigate its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor proteins, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
4-[2-[4-[A-(4,6-dimethoxypyrimidin-2-yl)benzyl]piperazin-1-yl]-1-oxoethyl]morpholine: This compound shares the pyrimidine and piperazine moieties but has different substituents, leading to variations in its chemical properties and applications.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound is structurally similar but lacks the dimethylamine groups, which may affect its reactivity and biological activity.
Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: This compound contains the 4,6-dimethoxypyrimidine moiety but is part of a different chemical class, influencing its use in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23N7O2 |
|---|---|
Molekulargewicht |
345.40 g/mol |
IUPAC-Name |
6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H23N7O2/c1-21(2)12-9-13(18-11-17-12)22-5-7-23(8-6-22)16-19-14(24-3)10-15(20-16)25-4/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
YYMQWTASWZPXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15113649.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113651.png)
![2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
![3,5-Dimethyl-4-({5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole](/img/structure/B15113658.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15113681.png)
![6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113689.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)

